molecular formula C18H17FN2O5S B2618467 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448076-18-3

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2618467
CAS RN: 1448076-18-3
M. Wt: 392.4
InChI Key: RNNSXDBMXNHYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound A, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Imaging the Sigma2 Receptor Status of Solid Tumors

A study by Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs, aiming to develop candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The study identified compounds with moderate to high affinity for sigma2 receptors, suggesting their potential utility in imaging applications for cancer diagnosis and therapy monitoring (Tu et al., 2007).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Research into novel benzenesulfonamides carrying a benzamide moiety has demonstrated significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. This study by Tuğrak et al. (2020) highlights the therapeutic potential of these compounds in treating conditions related to enzyme dysregulation (Tuğrak et al., 2020).

Antimicrobial and Antitubercular Activities

Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for their antimicrobial and antitubercular activities. Molecular docking studies suggested these compounds' potential as antitubercular agents, with some showing promising activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes compared to standard treatments (Shingare et al., 2022).

Anticancer Agents via PI3K Inhibition

Discovery of novel PI3K inhibitors for anticancer therapy has been a significant area of research. A study by Shao et al. (2014) developed 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors, showing potent antiproliferative activities against various cancer cell lines. These findings indicate the potential of these compounds in cancer treatment (Shao et al., 2014).

Exploring the Nucleophilic Vinylic Substitution Reaction

Research into novel synthetic pathways for creating fluorinated compounds has led to the development of methodologies utilizing nucleophilic vinylic substitution reactions. A study by Meiresonne et al. (2015) focused on creating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the potential of these fluorinated compounds in medicinal chemistry (Meiresonne et al., 2015).

properties

IUPAC Name

2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-25-16-9-8-13(19)12-17(16)27(23,24)21-10-4-5-11-26-15-7-3-2-6-14(15)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSXDBMXNHYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.